molecular formula C13H20N2O2S B1583181 5-Cyclohexyl-5-(thiolan-3-yl)imidazolidine-2,4-dione CAS No. 74038-65-6

5-Cyclohexyl-5-(thiolan-3-yl)imidazolidine-2,4-dione

Cat. No.: B1583181
CAS No.: 74038-65-6
M. Wt: 268.38 g/mol
InChI Key: GOJUOPOQMGDIHD-UHFFFAOYSA-N
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Description

5-Cyclohexyl-5-(thiolan-3-yl)imidazolidine-2,4-dione is a chemical compound that belongs to the class of imidazolidine-2,4-diones. These compounds are known for their diverse biological activities and are often studied for their potential therapeutic applications. The structure of this compound includes a cyclohexyl group and a thiolan-3-yl group attached to the imidazolidine-2,4-dione core.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-Cyclohexyl-5-(thiolan-3-yl)imidazolidine-2,4-dione can be achieved through various synthetic routes. One common method involves the Knoevenagel condensation reaction, where an aldehyde or ketone reacts with a compound containing active methylene groups in the presence of a base. This reaction forms the imidazolidine-2,4-dione core with the desired substituents .

Another approach involves the Bucherer-Bergs reaction, which is a multi-component reaction that combines an aldehyde, an amine, and potassium cyanide in the presence of ammonium carbonate. This method is particularly useful for synthesizing larger homologous molecules .

Industrial Production Methods

Industrial production of this compound typically involves large-scale application of the aforementioned synthetic routes. The reaction conditions are optimized to ensure high yield and purity of the final product. Techniques such as continuous flow synthesis and automated reactors may be employed to enhance efficiency and scalability.

Chemical Reactions Analysis

Types of Reactions

5-Cyclohexyl-5-(thiolan-3-yl)imidazolidine-2,4-dione undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form sulfoxides or sulfones, depending on the oxidizing agent used.

    Reduction: Reduction reactions can convert the imidazolidine-2,4-dione core to its corresponding imidazolidine derivatives.

    Substitution: The compound can undergo nucleophilic substitution reactions, where the thiolan-3-yl group can be replaced by other nucleophiles.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are commonly used.

    Substitution: Nucleophiles such as amines, thiols, and halides can be used under basic or acidic conditions.

Major Products Formed

    Oxidation: Sulfoxides and sulfones.

    Reduction: Imidazolidine derivatives.

    Substitution: Various substituted imidazolidine-2,4-dione derivatives.

Scientific Research Applications

5-Cyclohexyl-5-(thiolan-3-yl)imidazolidine-2,4-dione has several scientific research applications:

Comparison with Similar Compounds

Similar Compounds

    Imidazolidine-2,4-dione: The parent compound with similar core structure.

    Thiazolidine-2,4-dione: A related compound with a sulfur atom in the ring.

    Hydantoin: Another related compound with a similar imidazolidine core.

Uniqueness

5-Cyclohexyl-5-(thiolan-3-yl)imidazolidine-2,4-dione is unique due to the presence of both cyclohexyl and thiolan-3-yl groups, which impart distinct chemical and biological properties. This combination of substituents enhances its potential as a versatile compound for various applications in research and industry.

Properties

IUPAC Name

5-cyclohexyl-5-(thiolan-3-yl)imidazolidine-2,4-dione
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H20N2O2S/c16-11-13(15-12(17)14-11,10-6-7-18-8-10)9-4-2-1-3-5-9/h9-10H,1-8H2,(H2,14,15,16,17)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GOJUOPOQMGDIHD-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCC(CC1)C2(C(=O)NC(=O)N2)C3CCSC3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H20N2O2S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID70275581
Record name 5-cyclohexyl-5-(thiolan-3-yl)imidazolidine-2,4-dione
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70275581
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

268.38 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

74038-65-6
Record name 5-cyclohexyl-5-(thiolan-3-yl)imidazolidine-2,4-dione
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70275581
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
5-Cyclohexyl-5-(thiolan-3-yl)imidazolidine-2,4-dione
Reactant of Route 2
5-Cyclohexyl-5-(thiolan-3-yl)imidazolidine-2,4-dione
Reactant of Route 3
5-Cyclohexyl-5-(thiolan-3-yl)imidazolidine-2,4-dione
Reactant of Route 4
5-Cyclohexyl-5-(thiolan-3-yl)imidazolidine-2,4-dione
Reactant of Route 5
5-Cyclohexyl-5-(thiolan-3-yl)imidazolidine-2,4-dione
Reactant of Route 6
5-Cyclohexyl-5-(thiolan-3-yl)imidazolidine-2,4-dione

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